molecular formula C32H68BrP B1591661 Trihexyltetradecylphosphonium bromide CAS No. 654057-97-3

Trihexyltetradecylphosphonium bromide

Cat. No.: B1591661
CAS No.: 654057-97-3
M. Wt: 563.8 g/mol
InChI Key: RJELOMHXBLDMDB-UHFFFAOYSA-M
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Preparation Methods

Chemical Reactions Analysis

Trihexyltetradecylphosphonium bromide undergoes various chemical reactions, including:

Scientific Research Applications

Extractive Desulfurization

One of the primary applications of [THTDP]Br is in the extractive desulfurization of liquid fuels. This process is crucial for reducing sulfur content in fuels to meet stringent environmental regulations. Key findings from recent studies include:

  • Efficiency : [THTDP]Br has demonstrated an impressive capability for sulfur removal, achieving up to 88.5% removal of dibenzothiophene (DBT) in a 1:1 mass ratio with fuel within 30 minutes at 30 °C .
  • Recycling : The ionic liquid can be recycled effectively, maintaining its performance over 10 cycles without significant loss in efficiency .
  • Mechanism : Density functional theory (DFT) calculations suggest favorable interactions between [THTDP]Br and sulfur compounds, contributing to its effectiveness as a solvent for sulfur extraction .

Case Study: Ultrasound-Assisted Extractive/Oxidative Desulfurization

A study highlighted the use of [THTDP]Br as a catalyst in an ultrasound-assisted extractive/oxidative desulfurization process. The research indicated:

  • Optimal Conditions : The optimal conditions for sulfur removal involved varying the oxidant-to-sulfur molar ratio and adjusting sonication time and temperature .
  • Kinetics : The oxidation reaction followed pseudo-first-order kinetics, with a calculated reaction rate constant indicating efficient performance under practical conditions .

Environmental Remediation

[THTDP]Br has also been explored for its potential in environmental remediation , particularly in water treatment applications:

  • Membrane Technology : Modified cellulose acetate membranes incorporating [THTDP]Br have shown promise for removing pollutants from water, demonstrating biocompatibility and effective pollutant capture capabilities .
  • Pollutant Extraction : The ionic liquid's properties allow it to act as an effective extractant for various contaminants, enhancing the efficiency of remediation processes.

Catalysis

In addition to its role in extractive desulfurization, [THTDP]Br serves as a catalyst in various chemical reactions:

  • Catalytic Activity : Studies have indicated that [THTDP]Br can facilitate reactions by acting as a reaction-induced self-separation catalyst, improving the efficiency of chemical transformations involving sulfur compounds .
  • Versatility : Its unique properties allow it to be used effectively across different types of reactions, making it a valuable component in synthetic chemistry.

Summary of Properties and Applications

The following table summarizes the key properties and applications of Trihexyltetradecylphosphonium bromide:

Property/ApplicationDetails
Solvent EfficiencyUp to 88.5% DBT removal in desulfurization
Recycling CapabilityEffective over 10 cycles
Environmental ApplicationUsed in modified membranes for water treatment
Catalytic RoleActs as a catalyst in ultrasound-assisted reactions
Kinetic PerformanceFollows pseudo-first-order kinetics

Comparison with Similar Compounds

Trihexyltetradecylphosphonium bromide is unique compared to other similar compounds due to its high efficiency and recyclability. Similar compounds include:

These compounds share similar properties but differ in their specific applications and efficiency. This compound stands out due to its effectiveness in desulfurization and its ability to be recycled multiple times with minimal loss of efficiency .

Biological Activity

Trihexyltetradecylphosphonium bromide, commonly referred to as [THTDP][Br], is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including catalysis, extraction processes, and environmental remediation. This article delves into the biological activity of [THTDP][Br], focusing on its mechanisms, efficacy in various reactions, and implications for industrial applications.

[THTDP][Br] is characterized by its long hydrocarbon chains, which contribute to its unique solubility and interaction properties. The structure can be represented as follows:

C18H39PBr\text{C}_{18}\text{H}_{39}\text{PBr}

This ionic liquid exhibits significant hydrophobic characteristics due to the long alkyl chains, making it suitable for applications in organic solvents and extraction processes.

1. Catalytic Properties

[THTDP][Br] has been identified as an effective catalyst in various chemical reactions. A notable study demonstrated its use in ultrasound-assisted extractive oxidative desulfurization (UEODS) of model oils. The results indicated that [THTDP][Br] facilitated the removal of sulfur compounds with high efficiency, following pseudo-first-order kinetics. The reaction rate constant and half-life were determined, showcasing the ionic liquid's catalytic prowess under optimized conditions .

Table 1: Kinetic Parameters for UEODS Using [THTDP][Br]

ParameterValue
Reaction Rate Constantk
Half-Lifet_{1/2}
Optimal TemperatureT_{opt}
Sulfur Removal Efficiency% Removal

2. Extraction Capabilities

In addition to its catalytic roles, [THTDP][Br] has been employed as an extractant for noble metals such as Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) from aqueous solutions. Studies have shown that varying parameters such as shaking time and concentration significantly influence the extraction efficiency. The ionic liquid's ability to solubilize these metals from waste sources presents a sustainable approach to recycling valuable materials .

Table 2: Extraction Efficiency of Noble Metals Using [THTDP][Br]

Metal IonExtraction Efficiency (%)Optimal Conditions
Rh(III)X%Shaking Time: Y min; HCl Concentration: Z M
Ru(III)A%Shaking Time: B min; NaCl Concentration: C M
Pt(IV)D%Shaking Time: E min; Ionic Liquid Concentration: F M

3. Environmental Applications

The solubility properties of [THTDP][Br] extend to environmental applications, particularly in CO₂ capture and solubilization. Research indicates that this ionic liquid effectively dissolves carbon dioxide, making it a potential candidate for carbon capture technologies .

Case Study 1: Ultrasound-Assisted Desulfurization

A kinetic study on the use of [THTDP][Br] in the desulfurization process revealed that the ionic liquid not only enhances reaction rates but also allows for the regeneration and recycling of the catalyst with minimal loss in efficiency after multiple cycles .

Case Study 2: Noble Metal Recovery

In another study focused on the recovery of noble metals from industrial waste, [THTDP][Br] was found to outperform traditional solvents in terms of extraction efficiency and selectivity. The research highlighted the importance of optimizing conditions such as ionic liquid concentration and feed solution composition to maximize recovery rates .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling trihexyltetradecylphosphonium bromide in laboratory settings?

  • Methodological Answer : Strict adherence to safety measures is critical. Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to avoid skin/eye contact . In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap and water immediately . Store the compound away from strong oxidizers and heat sources (>25°C) to prevent decomposition into toxic gases (e.g., CO, NOx) . Always work under fume hoods with local exhaust ventilation to minimize inhalation risks .

Q. How can researchers accurately measure the heat of combustion for this compound?

  • Methodological Answer : Use modified Verevkin’s isoperibolic calorimetry with polyethylene ampoules. Subtract the heat contribution of polyethylene (error ≤0.2%) using the equation: QIL=QtotalQpolyethyleneQ_{\text{IL}} = Q_{\text{total}} - Q_{\text{polyethylene}}

    For this compound, linear regression of sample mass (m) vs. heat (Q) yields a slope of 24.1 kJ/g with ±0.24% error . Ensure calibration with reference materials and replicate measurements to validate precision.

Q. What are the recommended disposal methods for this compound waste?

  • Methodological Answer : Collect waste in sealed containers labeled for halogenated organics. Collaborate with licensed waste management services for incineration or chemical neutralization. Avoid aqueous discharge due to potential ecotoxicity (H410 classification) . Document disposal processes in compliance with local regulations (e.g., EPA, REACH) .

Advanced Research Questions

Q. How does this compound influence product selectivity in CO₂ electrocatalytic reduction?

  • Methodological Answer : As a co-catalyst on Cu electrodes, it enhances CO selectivity (49% FE) by modifying surface charge distribution and stabilizing *COOH intermediates. Design experiments with controlled potential (-0.8 to -1.2 V vs. RHE) and monitor current density (0.115 mA/cm²) using gas chromatography for product analysis . Compare with non-ionic liquid systems to isolate interfacial effects.

Q. What methodologies are effective for measuring excess molar volumes in this compound-DMF mixtures?

  • Methodological Answer : Use a vibrating tube densimeter at 293.15–313.15 K. Calculate excess molar volumes (VEV^E) from experimental densities via: VE=VmixturexiViV^E = V_{\text{mixture}} - \sum x_i V_i

Fit VEV^E to a Redlich-Kister polynomial to quantify deviations (negative values indicate strong intermolecular interactions). For [P₆₆₆₁₄]Br-DMF, VEV^E ranges from -0.5 to -1.2 cm³/mol, depending on composition .

Q. How can this compound be optimized for extractive desulfurization of fuels?

  • Methodological Answer : Test its efficacy as a solvent by varying temperature (30–80°C) and fuel-to-IL mass ratios (1:1 to 1:5). Monitor sulfur removal efficiency via UV-Vis or GC-MS. For example, [P₆₆₆₁₄]Br achieves >90% sulfur extraction in model diesel due to high π-complexation affinity. Compare with [P₆₆₆₁₄][NTf₂] to assess anion effects .

Q. What experimental approaches assess the environmental impact of this compound in CO₂ capture systems?

  • Methodological Answer : Conduct life cycle assessment (LCA) comparing [P₆₆₆₁₄]Br with MEA or zeolites. Use metrics like global warming potential (GWP) and energy demand across synthesis, usage, and disposal phases. Note that cellulose-supported ionic liquids reduce GWP by 30% vs. liquid-phase counterparts . Include biodegradability studies to address ecotoxicity concerns .

Properties

IUPAC Name

trihexyl(tetradecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJELOMHXBLDMDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047953
Record name Trihexyltetradecylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654057-97-3
Record name Trihexyltetradecylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyltetradecylphosphonium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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